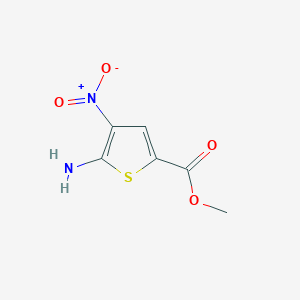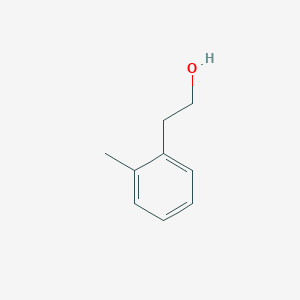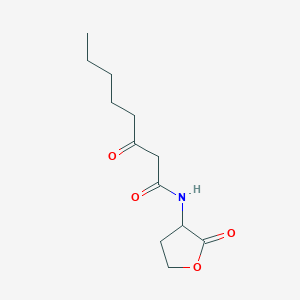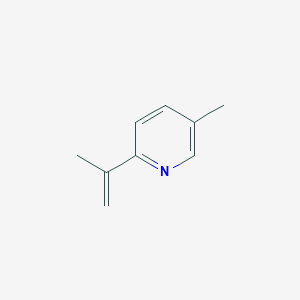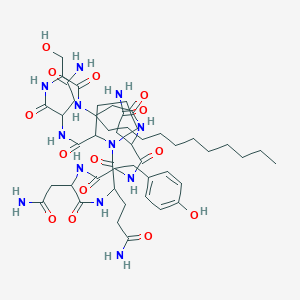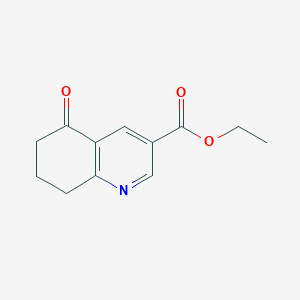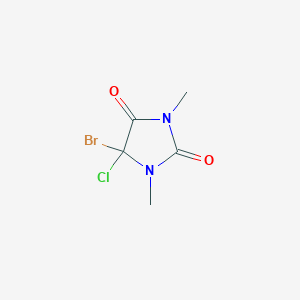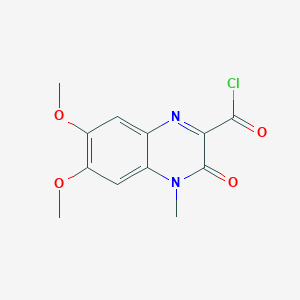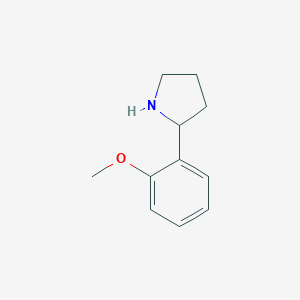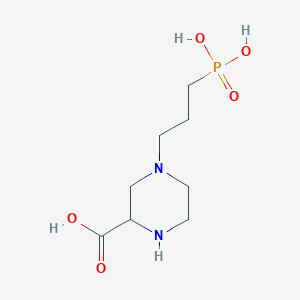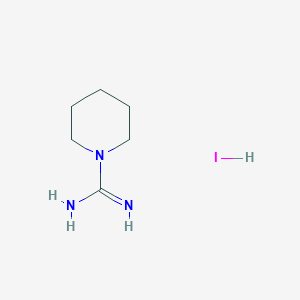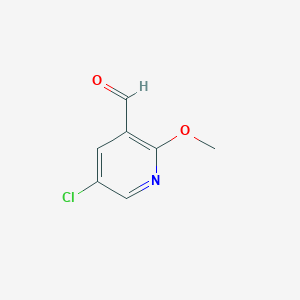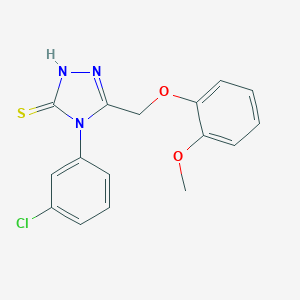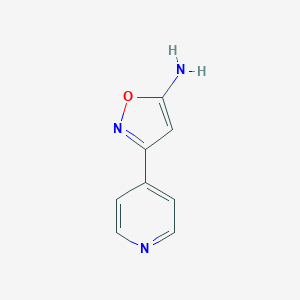![molecular formula C14H14O2S B011864 4-[(2-Phenoxyethyl)sulfanyl]phenol CAS No. 109074-54-6](/img/structure/B11864.png)
4-[(2-Phenoxyethyl)sulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Phenoxyethyl)sulfanyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 4-[(2-Phenoxyethyl)sulfanyl]phenol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase IIα and tyrosine kinase, which are involved in cancer cell proliferation. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Studies have shown that 4-[(2-Phenoxyethyl)sulfanyl]phenol can have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, this compound can induce apoptosis in cancer cells and suppress cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-Phenoxyethyl)sulfanyl]phenol in lab experiments is its potential as an anticancer agent. This compound has been shown to have potent anticancer activity, which makes it a potential candidate for drug development. Additionally, this compound has been used as a building block for the synthesis of new materials with unique properties.
One limitation of using 4-[(2-Phenoxyethyl)sulfanyl]phenol in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, which can limit its application in certain experiments. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 4-[(2-Phenoxyethyl)sulfanyl]phenol. One direction is the further exploration of its potential as an anticancer agent. Studies can focus on optimizing the synthesis method of this compound and testing its efficacy in vivo. Additionally, the potential toxicity of this compound can be further studied to determine its safety for human use.
Another direction is the further exploration of its potential as a building block for the synthesis of new materials. Studies can focus on synthesizing new materials with unique properties using 4-[(2-Phenoxyethyl)sulfanyl]phenol as a building block. Additionally, the potential environmental impact of this compound can be further studied to determine its potential as a water pollutant.
Conclusion
In conclusion, 4-[(2-Phenoxyethyl)sulfanyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its research. Overall, the research on 4-[(2-Phenoxyethyl)sulfanyl]phenol has the potential to lead to significant advancements in drug discovery, material science, and environmental science.
Synthesemethoden
The synthesis of 4-[(2-Phenoxyethyl)sulfanyl]phenol can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-chlorothiophenol with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent, usually dimethylformamide (DMF), at a high temperature of around 150°C. The resulting product is then purified by column chromatography to obtain pure 4-[(2-Phenoxyethyl)sulfanyl]phenol.
Wissenschaftliche Forschungsanwendungen
4-[(2-Phenoxyethyl)sulfanyl]phenol has been used in various scientific research applications, including drug discovery, material science, and environmental science. In drug discovery, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
In material science, 4-[(2-Phenoxyethyl)sulfanyl]phenol has been used as a building block for the synthesis of new materials with unique properties. For example, this compound has been used to synthesize conjugated polymers with high electron mobility and excellent photovoltaic properties.
In environmental science, 4-[(2-Phenoxyethyl)sulfanyl]phenol has been studied for its potential as a water pollutant. Studies have shown that this compound can be degraded by certain bacteria, which makes it a potential target for bioremediation.
Eigenschaften
CAS-Nummer |
109074-54-6 |
|---|---|
Produktname |
4-[(2-Phenoxyethyl)sulfanyl]phenol |
Molekularformel |
C14H14O2S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
4-(2-phenoxyethylsulfanyl)phenol |
InChI |
InChI=1S/C14H14O2S/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
InChI-Schlüssel |
RIOGPBAVYGBDNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O |
Synonyme |
4-(2-Phenoxyethylthio)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



